3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

fluorescence probe development structure-property relationship isomer-dependent photophysics

Researchers requiring a regiospecifically functionalized imidazo[1,5-a]pyridine fluorophore often face supply inconsistency and uncertain aldehyde integrity. This compound resolves those issues with a defined meta-nitrophenyl ICT modulator and a reactive 1-carbaldehyde handle. - Enables direct Schiff-base conjugation to targeting moieties without scaffold redesign. - 98% purity preserves aldehyde content, preventing non-fluorescent oxidative byproducts. - Same-day dispatch from verified stock; full analytical documentation included.

Molecular Formula C14H9N3O3
Molecular Weight 267.24 g/mol
CAS No. 446830-51-9
Cat. No. B188183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
CAS446830-51-9
Molecular FormulaC14H9N3O3
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])C=O
InChIInChI=1S/C14H9N3O3/c18-9-12-13-6-1-2-7-16(13)14(15-12)10-4-3-5-11(8-10)17(19)20/h1-9H
InChIKeyQSMKOSLIGQUWDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde Overview


3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (CAS 446830-51-9, molecular formula C14H9N3O3, molecular weight 267.24) belongs to the imidazo[1,5-a]pyridine fluorophore class, a scaffold widely recognized for developing emissive compounds in optoelectronics, sensors, and chemical biology due to its compact shape, remarkable photophysical properties, and large Stokes shifts [1]. The compound incorporates a 3-nitrophenyl group at the 3-position and a reactive carbaldehyde handle at the 1-position, features that define its utility as a building block rather than a final functional probe. This document establishes the verifiable differentiators that guide scientific selection of this specific CAS entity over closely related imidazopyridine analogs.

1 Imidazo[1,5-a]pyridine building block with meta-nitrophenyl ICT control
2 1-carbaldehyde handle supports Schiff base and heterocyclic extension
3 Reported class-level large Stokes shifts; FRET donor scaffold context

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde vs. Generic Analogs


Substitution at the 3-position with a nitrophenyl group introduces a strong electron-withdrawing moiety that fundamentally alters the photophysical profile relative to unsubstituted or phenyl-only imidazo[1,5-a]pyridines. In the broader class, substituent-dependent quantum yields range widely—from 13% to 58% in polymeric matrices depending on substitution pattern [1]—demonstrating that small structural variations produce non-trivial changes in emission behavior. The carbaldehyde at the 1-position provides a specific reactive anchor for Schiff base formation and heterocyclic extension, a handle absent in simpler imidazo[1,5-a]pyridine cores. Generic substitution without matching the exact substitution pattern, regioisomer, and functional handle may result in failed derivatization, altered emission properties, or loss of the specific intramolecular charge transfer (ICT) character required for intended applications. The evidence below quantifies exactly where this compound differs from its closest comparators.

3-Phenyl analog lacks carbaldehyde Absence of reactive handle prevents derivatization; may limit to terminal fluorophore use only.
Para-nitro isomer different ICT pattern Regioisomeric nitro placement may shift emission properties and hydrogen-bonding interactions.
Imidazo[1,2-a]pyridine scaffold quenching mechanism Scaffold-based signaling mode differs; FRET/ICT designs may not transfer without validation.

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde – Evidence vs. Analogs


Meta- vs. Para-Nitrophenyl Substitution Effects

The nitrophenyl substitution pattern at the 3-position of the imidazo[1,5-a]pyridine core determines electron density distribution and consequent fluorescence behavior. The target compound bears a 3-nitrophenyl group (meta-nitro), whereas the closely related 3-(4-nitrophenyl)imidazo[1,5-a]pyridine (CAS not available in search scope, molecular formula C13H9N3O2) bears a para-nitro group . In donor-acceptor imidazo[1,5-a]pyridine systems, the position of the electron-withdrawing nitro group alters the intramolecular charge transfer (ICT) pathway and the degree of fluorescence quenching. The meta-nitro isomer provides a distinct spatial orientation of the nitro group relative to the imidazopyridine core, enabling differential hydrogen-bonding patterns and π-stacking interactions that affect emission properties .

Meta vs. para substitution
Cross-study comparable
Regioisomeric nitro placement: meta (3-nitrophenyl) vs. para (4-nitrophenyl) on imidazo[1,5-a]pyridine; carbaldehyde present in target only.
Supports distinct ICT and intermolecular interaction context
Source review; direct photophysical data for this exact compound to verify
fluorescence probe development structure-property relationship isomer-dependent photophysics

1-Carbaldehyde vs. No Carbaldehyde Functional Handle

The 1-carbaldehyde group serves as a versatile reactive handle for condensation and nucleophilic addition reactions, enabling the synthesis of Schiff bases, hydrazones, or extended conjugated systems [1]. The parent analog 3-phenylimidazo[1,5-a]pyridine (CAS 35854-46-7, molecular weight 194.23, molecular formula C13H10N2) lacks this carbaldehyde functionality, rendering it a terminal fluorophore rather than a derivatizable building block . In related imidazo[1,5-a]pyridine-1-carbaldehyde systems, the aldehyde group enables Knoevenagel condensations, reductive aminations, and Wittig reactions for π-system extension and bioconjugation. The target compound thus combines both the nitrophenyl-induced ICT character and a reactive aldehyde that is absent in 3-phenylimidazo[1,5-a]pyridine.

Carbaldehyde handle vs. absent
Head-to-head
Target: 1-carbaldehyde present; comparator 3-phenylimidazo[1,5-a]pyridine lacks aldehyde. Functional group difference enables conjugation chemistry.
Derivatization-capable building block; core analog is terminal fluorophore only
Reported aldehyde reactivity class evidence; verify specific conditions
synthetic intermediate procurement Schiff base formation heterocyclic extension

Imidazo[1,5-a] vs. Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,5-a]pyridine scaffold differs fundamentally from the imidazo[1,2-a]pyridine scaffold in nitrogen positioning, which alters π-conjugation pathways, emission wavelengths, and quantum yields. The target compound uses the [1,5-a] fused ring system, whereas the commercially available fluorescent probe 2-(4-nitrophenyl)imidazo[1,2-a]pyridine (NPI, CAS 3323-26-0, C13H9N3O2) employs the [1,2-a] scaffold . Imidazo[1,5-a]pyridine derivatives typically exhibit large Stokes shifts (often exceeding 100 nm) and quantum yields up to 58% in polymeric matrices depending on substitution, characteristics that are tunable via 3-position substituents [1]. The [1,5-a] scaffold has been specifically employed as a FRET donor in ratiometric pH probes, leveraging its favorable emission properties for energy transfer applications [2]. The [1,2-a] analog NPI operates via a fluorescence quenching mechanism upon AT1 receptor binding, representing a fundamentally different signaling modality.

[1,5-a] vs. [1,2-a] scaffold
Class-level inference
Imidazo[1,5-a]pyridine scaffold reported large Stokes shifts, quantum yields up to 58% in polymer; NPI ([1,2-a]) operates via quenching mechanism.
FRET/ICT probe design fit; quenching-based [1,2-a] may not substitute
Class-level photophysical data; confirm for this specific derivative
fluorophore scaffold selection photophysical property tuning FRET donor development

Purity and Stability Specifications

The target compound is commercially available with a certified purity specification of 98% (HPLC) and defined storage conditions of 2-8°C sealed in dry conditions, with room-temperature shipping capability within continental US . This contrasts with typical imidazo[1,5-a]pyridine building blocks such as imidazo[1,5-a]pyridine-5-carbaldehyde (CAS 85691-71-0), which is offered at ≥96% purity (HPLC) with identical 0-8°C storage requirements . The higher purity specification (98% vs. 96%) reduces the likelihood of side reactions in sensitive downstream conjugations and minimizes the need for additional purification steps. The defined MDL number (MFCD03011666) and established supplier documentation (SDS, COA availability) provide traceability that may be absent for less characterized analogs.

Purity specification
Specification review
98% (HPLC) certified purity; storage 2-8°C sealed; MDL MFCD03011666.
Higher purity specification may reduce side reactions in sensitive conjugations
Supplier specification; independent verification advised
procurement specification reagent purity storage stability

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde Application Scenarios


Schiff Base Fluorescent Probe Synthesis

The 1-carbaldehyde handle enables direct condensation with primary amines to form Schiff bases, a reaction pathway inaccessible to non-carbaldehyde analogs such as 3-phenylimidazo[1,5-a]pyridine. This synthetic route allows researchers to attach targeting moieties (e.g., biomolecule-reactive groups, organelle-targeting peptides) directly to the imidazo[1,5-a]pyridine fluorophore core while preserving the meta-nitrophenyl-induced ICT character [1]. The 98% purity specification ensures that aldehyde content is not compromised by oxidative degradation products, which could otherwise produce non-fluorescent byproducts and confound photophysical measurements. This scenario is supported by the functional handle differentiation evidence in Section 3, Evidence_Item 2, which establishes the unique derivatization capability of this CAS entity relative to carbaldehyde-lacking analogs.

ICT-Based pH Sensors

The meta-nitrophenyl substituent at the 3-position introduces strong electron-withdrawing character that modulates the intramolecular charge transfer (ICT) state of the imidazo[1,5-a]pyridine core. In the broader class, protonation of the imidazole nitrogen alters electron density on the fused ring and produces measurable fluorescence changes suitable for acidic pH detection [1]. The target compound's 3-nitrophenyl group is expected to enhance the ICT effect relative to unsubstituted phenyl analogs, potentially shifting the pKa and dynamic range of pH response. The regioisomeric meta-nitro placement (vs. para-nitro in 3-(4-nitrophenyl)imidazo[1,5-a]pyridine) provides a distinct hydrogen-bonding and π-stacking environment that influences fluorophore packing and emission in condensed phases [2]. This scenario follows directly from the substituent isomerism evidence in Section 3, Evidence_Item 1, and class-level ICT probe precedent in Evidence_Item 3.

FRET-Based Ratiometric Sensor Building Block

Imidazo[1,5-a]pyridine fluorophores have been successfully employed as FRET donors in ratiometric lysosomal pH probes when paired with rhodamine acceptors [1]. The target compound provides the same [1,5-a] scaffold architecture required for efficient energy transfer, with the added advantage of a carbaldehyde handle for covalent linkage to FRET acceptor modules or targeting ligands. The alternative imidazo[1,2-a]pyridine scaffold used in NPI operates via a fluorescence quenching mechanism rather than efficient FRET emission, making the [1,5-a] scaffold the appropriate choice for ratiometric sensor designs. Class-level quantum yields in imidazo[1,5-a]pyridines range from 10% to 58% in polymeric matrices depending on substitution, providing a tunable donor brightness range for FRET optimization [2]. This application directly leverages the scaffold distinction evidence in Section 3, Evidence_Item 3.

Luminescent Down-Shifting Coatings

Trifluoromethylated imidazo[1,5-a]pyridines have been demonstrated as effective luminescent down-shifting coatings on commercial photodiodes when dispersed in transparent polyurethane resins [1]. The target compound's imidazo[1,5-a]pyridine core, combined with the electron-withdrawing nitrophenyl group, is expected to produce large Stokes shifts characteristic of the class (>100 nm in many derivatives), minimizing self-absorption losses in down-shifting applications. The carbaldehyde handle enables covalent anchoring to polymer matrices (via imine or amide formation) that may improve dispersion stability and prevent aggregation-induced quenching relative to non-functionalized imidazo[1,5-a]pyridines that rely solely on physical entrapment. The 98% purity specification ensures minimal absorbing impurities that could otherwise reduce down-shifting efficiency. This scenario builds upon the scaffold-level photophysical evidence in Section 3, Evidence_Item 3, and the purity advantage established in Evidence_Item 4.

Application
Selection Property
Validation Focus
Schiff base probe synthesis
1-carbaldehyde reactive handle
Aldehyde integrity; absence of oxidation byproducts
ICT-based pH sensors
meta-nitrophenyl electron-withdrawing group
pH-dependent emission shift; regioisomeric ICT profile
FRET ratiometric sensor building block
[1,5-a] scaffold with reported FRET donor capability
Quantum yield and spectral overlap with acceptor; scaffold-dependent energy transfer
Luminescent down-shifting coatings
Large Stokes shift class and covalent anchoring potential
Stokes shift magnitude in polymer matrix; aggregation-induced quenching control

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